Home > Products > Screening Compounds P94157 > 1-(piperidin-4-yl)-1H-indazole hydrochloride
1-(piperidin-4-yl)-1H-indazole hydrochloride - 1698048-61-1

1-(piperidin-4-yl)-1H-indazole hydrochloride

Catalog Number: EVT-2931403
CAS Number: 1698048-61-1
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in scientific research: These compounds are frequently investigated for their potential use in medicinal chemistry due to their diverse biological activities. These include, but are not limited to, anti-cancer [ [], [], [] ], antimicrobial [ [], [], [] ], and anti-inflammatory [ [] ] properties. They have also been investigated for their potential in treating neurological disorders [ [], [], [] ], heart failure [ [] ], and diabetes [ [] ].
Synthesis Analysis
  • Nucleophilic substitution: This strategy involves the reaction of a suitable indazole derivative with a piperidine derivative containing a leaving group. For example, a bromo-substituted indazole can react with a piperidin-4-ol in the presence of a base to yield the desired product. [ [] ]
  • Reductive amination: This method utilizes an indazole derivative containing an aldehyde or ketone functional group and a piperidin-4-amine derivative. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine. [ [], [] ]
  • Multi-step synthesis: Some syntheses involve multiple steps starting from commercially available materials. These syntheses may utilize a combination of various chemical reactions, including protection/deprotection strategies, to afford the desired compound. [ [], [], [] ]
Molecular Structure Analysis

Detailed molecular structures of various compounds containing piperidine and indazole units have been elucidated using techniques like X-ray crystallography. [ [], [], [], [], [] ] This information is crucial for understanding the structure-activity relationship of these compounds and guiding further optimization for specific applications.

Chemical Reactions Analysis
  • N-alkylation: This reaction involves the alkylation of the nitrogen atom of the piperidine ring with various alkylating agents. This reaction is often used to introduce substituents on the piperidine ring to modulate the compound's pharmacological properties. [ [], [] ]
  • Amide formation: This reaction involves the formation of an amide bond between the carboxylic acid group of an indazole derivative and the amine group of a piperidine derivative. [ [], [], [] ]
  • Condensation reactions: These reactions involve the formation of new C-C bonds, often used to build more complex structures from simpler precursors. [ [], [] ]
Mechanism of Action
  • Enzyme inhibition: Many of these compounds act as enzyme inhibitors. For example, some derivatives are known to inhibit G-protein-coupled receptor kinases [ [] ], adenylyl cyclase [ [] ], glycogen synthase kinase-3 [ [], [] ], histone methyltransferase EZH2 [ [] ], and poly(ADP-ribose) polymerase-1 [ [] ].
  • Receptor modulation: Some compounds within this class are known to interact with specific receptors. For example, certain derivatives act as agonists for the nociceptin receptor [ [] ] and GPR119 [ [] ].
Applications
  • Anti-cancer agents: Several studies describe the development of compounds within this class as potential anti-cancer agents targeting various cancer cell lines. [ [], [], [] ]
  • Antimicrobial agents: Some compounds demonstrate promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. [ [], [], [] ]
  • Treatment of neurological disorders: Certain derivatives show potential in treating neurological disorders, such as Alzheimer's disease and schizophrenia, by targeting specific receptors and enzymes in the brain. [ [], [], [] ]
  • Treatment of heart failure: Compounds inhibiting G-protein-coupled receptor kinases have shown potential as therapeutic agents for heart failure. [ [] ]
  • Treatment of diabetes: GPR119 agonists within this class have shown promising results in animal models of diabetes by modulating glucose-dependent insulin release and promoting GLP-1 secretion. [ [] ]

2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Relevance: The core structure of these compounds shares a piperidin-4-yl substituent directly attached to an azole ring, similar to 1-(piperidin-4-yl)-1H-indazole hydrochloride. This structural similarity suggests they might share similar biological targets or mechanisms of action. []

3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines

Relevance: The presence of the 1-(piperidin-4-yl)-1H-pyrazol-4-yl moiety in these compounds directly links them structurally to 1-(piperidin-4-yl)-1H-indazole hydrochloride. Both compounds share a piperidin-4-yl group bonded to an azole ring, hinting at potential overlapping pharmacological profiles. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivative

Relevance: Both this compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride belong to a class of compounds featuring a piperidin-4-yl group directly linked to a heterocyclic aromatic ring. Despite the difference in the heterocycle (pyrrole vs. indazole), this shared feature suggests the possibility of related biological activity profiles. []

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5

Relevance: Structurally, this compound is related to 1-(piperidin-4-yl)-1H-indazole hydrochloride through the shared piperidin-4-yl moiety. This shared structural element suggests that despite different core structures, these compounds might interact with similar biological targets. []

5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole Enantiomers

Relevance: The compound 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole possesses a 1H-indazole moiety, directly linking it to 1-(piperidin-4-yl)-1H-indazole hydrochloride. This shared structural element suggests they might exhibit similar binding affinities or interact with overlapping protein targets. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Relevance: AKE-72 and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the 1H-indazole core structure, a key structural motif. This commonality suggests they might exhibit similar binding affinities towards certain protein targets or share overlapping pharmacological properties. []

1-Isonicotinoyl-4-phenylthiosemicarbazide

Relevance: While not directly containing the piperidine ring found in 1-(piperidin-4-yl)-1H-indazole hydrochloride, the utilization of 1-isonicotinoyl-4-phenylthiosemicarbazide in creating various heterocyclic systems makes it relevant. This compound's role highlights the potential for synthesizing a diverse range of heterocyclic compounds, some of which might be structurally related to 1-(piperidin-4-yl)-1H-indazole hydrochloride and exhibit significant biological activities. []

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

Relevance: Though not directly comparable in structure to 1-(piperidin-4-yl)-1H-indazole hydrochloride, this compound exemplifies the diversity of heterocyclic compounds and their derivatives. This diversity underscores the potential for exploring various structural modifications of 1-(piperidin-4-yl)-1H-indazole hydrochloride, which might lead to compounds with unique biological properties. []

1H-indazole-4-yl-methanol (GMFBI.1)

Relevance: GMFBI.1 and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common 1H-indazole core structure, highlighting a crucial structural similarity. This shared feature suggests that both compounds might exhibit comparable binding affinities toward specific protein targets or possess overlapping pharmacological characteristics, despite differences in their substituent groups. []

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Relevance: This compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride both share a piperidin-4-yl substituent. Despite the differences in their core structures, this common feature hints at the potential for interactions with similar biological targets or pathways. []

(1‐(1‐((cis)‐4‐isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT‐312)

Relevance: Structurally, AT-312 is related to 1-(piperidin-4-yl)-1H-indazole hydrochloride through the shared piperidin-4-yl moiety, suggesting possible interactions with related biological pathways or targets despite the different core structures. []

5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

Relevance: These compounds and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common structural feature: a piperidine ring linked to an indazole moiety. This structural similarity indicates that these compounds might have similar binding modes or interact with overlapping protein targets. []

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Relevance: The compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone contains a piperidin-4-yl group, a structural feature it shares with 1-(piperidin-4-yl)-1H-indazole hydrochloride. This shared element suggests that these compounds might share similar binding sites or engage with related protein targets. []

7‐Nitro‐1‐(piperidin‐4‐yl)‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinoline‐sulphonamide Derivatives

Relevance: These derivatives and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common structural element: a piperidin-4-yl group. This shared moiety suggests potential interactions with similar biological targets or pathways. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (HTL22562)

Relevance: Both HTL22562 and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the 1H-indazole core structure. This structural similarity suggests that they might exhibit similar binding affinities or interact with overlapping protein targets, despite the differences in their substituent groups. []

3-Chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)meth­yl]-1H-indazole

Relevance: This compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common 1H-indazole structural motif. This shared feature suggests potential similarities in their binding affinities towards specific targets or overlapping pharmacological activities. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Relevance: While the core structures differ, both NMS-P118 and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group. This shared structural feature suggests that they might exhibit similar binding affinities or interact with overlapping protein targets. []

3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

Relevance: Both DB07075 and 1-(piperidin-4-yl)-1H-indazole hydrochloride belong to a class of compounds featuring a piperidin-4-yl group directly linked to a heterocyclic aromatic ring. This shared structural motif suggests that they might exhibit similar binding affinities or interact with overlapping protein targets. []

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride (Alectinib Hydrochloride)

Relevance: Both Alectinib Hydrochloride and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the piperidin-4-yl moiety. Despite differences in the core structures and their therapeutic applications, this shared feature suggests that these compounds might interact with similar biological targets or pathways. []

2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium Dichloride Dihydrate

Relevance: Both 2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride dihydrate and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group, indicating a potential for similar binding affinities or interactions with similar biological targets. []

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

Relevance: This compound shares a piperidin-4-yl moiety with 1-(piperidin-4-yl)-1H-indazole hydrochloride. This common structural feature suggests that these compounds might interact with similar biological targets or pathways, potentially leading to shared or related pharmacological effects. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

Relevance: This compound shares a piperidin-4-yl group with 1-(piperidin-4-yl)-1H-indazole hydrochloride. This shared structural feature suggests that despite their differences in the core structures, these compounds might interact with similar biological targets or pathways. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Relevance: MBA236 and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common structural motif: a piperidin-4-yl group. This shared feature suggests that these compounds might exhibit similarities in their binding patterns or interact with related protein targets or binding sites, despite differences in their core structures and specific mechanisms of action. []

N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide Hydrochloride

Relevance: Both N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common structural motif: the 1H-indazole core. This structural similarity suggests that they might exhibit similar binding affinities to certain targets or share common pharmacological properties. [, ]

(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

Relevance: Both (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group attached to an aromatic ring, indicating a potential for similar binding affinities or interactions with similar biological targets. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Relevance: Both this compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group. This shared structural feature suggests that they might interact with similar biological targets or pathways. []

(1H-indazol-1-yl)methanol Derivatives

Relevance: The (1H-indazol-1-yl)methanol derivatives are closely related to 1-(piperidin-4-yl)-1H-indazole hydrochloride, sharing the 1H-indazole core structure. This similarity suggests that both compound classes might have comparable binding affinities or interact with overlapping protein targets. []

(R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives

Relevance: These derivatives and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the 1H-indazole core structure, indicating a possibility of similar binding properties or interactions with overlapping protein targets, despite differences in their substituents. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Relevance: AC-90179 and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the piperidin-4-yl structural element. Although their core structures and pharmacological targets differ, this commonality suggests that they might interact with similar biological pathways. []

2,5-dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole Monohydrochloride

Relevance: Both this compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group. This shared structural feature suggests that, despite differences in their core structures, these compounds might interact with similar biological targets or pathways. []

1-(2-Fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole

Relevance: This compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a common structural motif: the 1H-indazole core. This similarity suggests that they might have similar binding affinities or exhibit overlapping pharmacological effects, despite the differences in the substituent groups. []

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Relevance: Both LNP023 and 1-(piperidin-4-yl)-1H-indazole hydrochloride contain a piperidin-4-yl group. This shared structural element suggests that, despite differences in their core structures and specific mechanisms of action, these compounds might interact with similar biological targets or pathways. []

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Relevance: N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine and 1-(piperidin-4-yl)-1H-indazole hydrochloride share a piperidin-4-yl moiety, suggesting possible similarities in their binding patterns or interactions with related protein targets despite the different core structures. []

1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

Relevance: CUMYL-4CN-BINACA and 1-(piperidin-4-yl)-1H-indazole hydrochloride share the 1H-indazole core structure. This structural similarity suggests that they might exhibit similar binding affinities towards certain protein targets. []

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

Relevance: While not directly containing an indazole or piperidine ring, this study explores the impact of combining different heterocyclic systems (quinoline and pyrimidine) and highlights the potential of creating hybrid molecules with enhanced biological activity. This approach can be applied to 1-(piperidin-4-yl)-1H-indazole hydrochloride, suggesting the possibility of designing hybrid compounds by combining indazole with other heterocycles to explore new biological activities. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one Derivatives

Relevance: Although lacking a piperidine or indazole ring system, the research on these derivatives highlights the significance of exploring different heterocyclic scaffolds, including oxazolones, for discovering novel bioactive molecules. This approach suggests potential avenues for structural modification of 1-(piperidin-4-yl)-1H-indazole hydrochloride by incorporating other heterocyclic moieties to create new compounds with potentially valuable pharmacological properties. []

(1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles and (1‐substituted piperidin‐4‐yl)‐3,4‐dihydroquinazolines

Relevance: The (1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles and (1‐substituted piperidin‐4‐yl)‐3,4‐dihydroquinazolines share a common structural element with 1-(piperidin-4-yl)-1H-indazole hydrochloride: a piperidine ring directly connected to a heterocyclic system. This structural similarity suggests that they might share common binding sites or interact with related protein targets. []

1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole

Relevance: This compound and 1-(piperidin-4-yl)-1H-indazole hydrochloride both share a common structural motif: a piperidin-4-yl ring directly attached to an indole moiety. This structural similarity suggests that these compounds might exhibit similar binding affinities or interact with overlapping protein targets. []

Properties

CAS Number

1698048-61-1

Product Name

1-(piperidin-4-yl)-1H-indazole hydrochloride

IUPAC Name

1-piperidin-4-ylindazole;hydrochloride

Molecular Formula

C12H16ClN3

Molecular Weight

237.73

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H

InChI Key

VJPIRTFWGAPJEB-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.